4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
CAS No.: 878437-17-3
Cat. No.: VC2010676
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878437-17-3 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.2 g/mol |
| IUPAC Name | 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid |
| Standard InChI | InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) |
| Standard InChI Key | OYBFESAUWPXSBZ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |
| Canonical SMILES | C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid is characterized by the presence of a furan heterocycle linked to a 1,2,4-oxadiazole ring, which is further connected to a butanoic acid chain. This structural arrangement contributes to its chemical reactivity and potential biological activity.
The compound is formally identified by the following specifications:
| Parameter | Information |
|---|---|
| CAS Registry Number | 878437-17-3 |
| IUPAC Name | 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.2 g/mol |
| Standard InChI | InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) |
| Standard InChIKey | OYBFESAUWPXSBZ-UHFFFAOYSA-N |
| SMILES Notation | C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |
The molecule contains three principal structural components: a furan ring, a 1,2,4-oxadiazole heterocycle, and a butanoic acid chain, creating a versatile chemical scaffold .
Structural Representation
The compound's structure features a 2-substituted furan ring connected to position 3 of a 1,2,4-oxadiazole ring. Position 5 of the oxadiazole ring is linked to a four-carbon chain terminated by a carboxylic acid group. This arrangement creates a molecule with both aromatic heterocyclic character and an aliphatic carboxylic acid functionality .
The oxadiazole core provides a rigid scaffold that positions the furan and butanoic acid moieties in a specific spatial orientation, which may be relevant for any potential biological activity or chemical reactivity profiles.
Physical and Chemical Properties
4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid exhibits distinct physicochemical properties that define its behavior in various environments and applications.
Physical State and Appearance
The compound exists as a yellow solid at standard temperature and pressure . Its solid-state characteristics make it amenable to storage and handling under normal laboratory conditions.
Physicochemical Parameters
The following table summarizes the key physicochemical properties of 4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid:
| Property | Value | Reference |
|---|---|---|
| Density | 1.328 g/cm³ | |
| Boiling Point | 440.3°C at 760 mmHg | |
| Flash Point | 220.1°C | |
| Exact Mass | 222.064 | |
| PSA (Polar Surface Area) | 89.36000 | |
| LogP | 1.73690 | |
| Index of Refraction | 1.534 |
The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests moderate lipophilicity, which could influence its solubility and membrane permeability characteristics .
Solubility Profile
The compound shows limited solubility in water but is soluble in various organic solvents . This solubility profile is consistent with its structure, which contains both polar (carboxylic acid) and non-polar (aromatic rings) components. The moderate LogP value (1.73690) confirms its amphiphilic nature, balancing hydrophilic and lipophilic properties .
Stability and Reactivity
Applications and Research Significance
4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid is primarily designated for research applications, with specific emphasis on its use in chemical and potentially pharmaceutical investigations.
| GHS Element | Designation |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 (Skin irritation, Eye irritation, Respiratory irritation) |
| Pictograms | Exclamation mark |
These classifications indicate potential irritant effects on skin, eyes, and the respiratory system upon exposure .
| Supplier | Quantity | Price (USD) | Reference |
|---|---|---|---|
| TRC | 50 mg | $45 | |
| TRC | 100 mg | $60 | |
| Matrix Scientific | 1 g | $378 | |
| American Custom Chemicals | 5 mg | $502.98 | |
| AK Scientific | 1 g | $560 |
The significant price variations likely reflect differences in purity, packaging, and supplier-specific factors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume